Batzelline D

Description

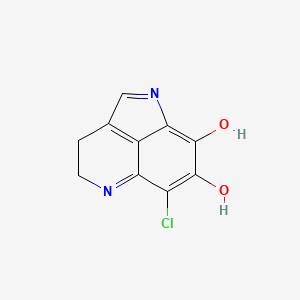

Structure

2D Structure

3D Structure

Properties

CAS No. |

437980-22-8 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

9-chloro-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaene-10,11-diol |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-7-5-4(1-2-12-7)3-13-8(5)10(15)9(6)14/h3,14-15H,1-2H2 |

InChI Key |

ZLXVNMMVYGCTDX-UHFFFAOYSA-N |

SMILES |

C1CN=C2C3=C1C=NC3=C(C(=C2Cl)O)O |

Canonical SMILES |

C1CN=C2C3=C1C=NC3=C(C(=C2Cl)O)O |

Other CAS No. |

437980-22-8 |

Synonyms |

batzelline D |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Isolation Procedures from Marine Biological Matrices

Batzelline D has been primarily isolated from marine sponges, with significant findings reported from species belonging to the Batzella genus and, more specifically, Zyzzya fuliginosa researchgate.netnih.govnih.govmdpi.com. These sponges, often collected from deep-sea environments, are rich sources of structurally diverse secondary metabolites.

The isolation process typically begins with the extraction of the crude material from the sponge biomass. This is usually followed by a series of chromatographic separation techniques designed to partition and purify individual compounds from the complex mixture of metabolites. Techniques such as preparative Thin Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC) are commonly employed to isolate target compounds like this compound mdpi.comrsc.orgijpsonline.com. Bioassay-guided fractionation is often utilized, where fractions are tested for specific biological activity, guiding the purification process towards the most active compounds mdpi.com.

This compound has been isolated alongside several related pyrroloquinoline alkaloids, including isobatzelline E, batzelline C, isobatzelline C, and various makaluvamines, from collections of Zyzzya fuliginosa nih.govmdpi.com. The characterization of these co-isolated compounds often aids in the structural assignment of this compound through comparative analysis.

Table 1: Compounds Isolated from Marine Sponges

| Compound Name | Source Sponge Species | Class of Compound | Reference(s) |

| This compound | Zyzzya fuliginosa, Batzella sp. | Pyrroloquinoline alkaloid | researchgate.netnih.govnih.govmdpi.com |

| Isobatzelline E | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.govmdpi.com |

| Batzelline C | Zyzzya fuliginosa, Batzella sp. | Pyrroloquinoline alkaloid | researchgate.netnih.govmdpi.com |

| Isobatzelline C | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.govmdpi.com |

| Makaluvamine D | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.govmdpi.com |

| Makaluvamine A | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.gov |

| Makaluvamine H | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.gov |

| Makaluvamine J | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.gov |

| Makaluvamine K | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.gov |

| Makaluvamine P | Zyzzya fuliginosa | Pyrroloquinoline alkaloid | nih.gov |

Advanced Spectroscopic Techniques Utilized for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation for natural products. Both one-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy are essential for identifying the types of protons and carbons in the molecule, their chemical environments, and their relative numbers researchgate.netnih.govrsc.orgijpsonline.comcore.ac.ukacs.orgresearchgate.net. Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing connectivity between atoms, thereby mapping out the complete molecular skeleton researchgate.netnih.govrsc.org.

Mass Spectrometry (MS): Mass spectrometry provides vital information about the molecular weight of the compound and its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula nih.govrsc.orgijpsonline.compharmaknowledgeforum.comwisdomlib.orgcore.ac.ukacs.orgvanderbilt.edu. Fragmentation patterns observed in MS can also offer clues about the structural subunits of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies rsc.orgijpsonline.comwisdomlib.org.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting the presence of conjugated systems or chromophores within the molecule, providing insights into electronic structures pharmaknowledgeforum.comwisdomlib.org.

X-ray Diffraction: While not always applicable if suitable crystals cannot be obtained, single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic structure of crystalline compounds rigaku.com. This technique has been employed for related pyrroloquinoline alkaloids, providing a high level of structural certainty escholarship.org.

Synthetic Chemistry of Batzelline D and Analogs

Halogenation Strategies in Pyrroloiminoquinone Synthesis

The introduction of halogen atoms, particularly chlorine and bromine, is a significant strategy in the synthesis of pyrroloiminoquinone alkaloids, contributing to their structural diversity and influencing their biological profiles. For Batzelline D, the presence of a chlorine atom at the C-6 position is integral to its structure ontosight.aijst.go.jp. Synthetic routes to this compound and related PIQs frequently incorporate selective halogenation steps to achieve the desired molecular architecture.

Commonly employed reagents for these halogenation reactions include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) researchgate.netresearchgate.net. These reagents are highly effective for introducing halogens at specific sites within the pyrroloiminoquinone scaffold. For instance, NBS and NCS have been utilized for the selective halogenation at the C-6 position, a critical transformation in the biomimetic synthesis of this compound and other related alkaloids researchgate.netresearchgate.net. Furthermore, direct chlorination of precursor molecules, such as damirone C, using modified literature conditions has proven successful in the synthesis of this compound, underscoring the importance of halogenation as a key synthetic step acs.org. NCS has also been employed in the synthesis of related compounds like batzelline C and isobatzelline C to yield monochloro products oup.com. Beyond the synthesis of natural products, halogenation, including pyrrole (B145914) bromination and phenol (B47542) bromination, is also employed in the creation of analogs to explore structure-activity relationships (SARs), thereby expanding the chemical diversity within the PIQ family acs.org.

Table 1: Halogenation Strategies in Pyrroloiminoquinone Synthesis

| Target Compound/Class | Halogenating Agent | Position of Halogenation | Resulting Compound/Feature | Citation(s) |

| This compound/Related PIQs | NBS/NCS | C-6 | Halogenated Pyrroloiminoquinone | researchgate.netresearchgate.net |

| Damirone C | Modified literature conditions (chlorination) | C-6 (implied) | This compound | acs.org |

| Batzelline C/Isobatzelline C | NCS | Specific position (implied) | Monochloro product | oup.com |

| Makaluvamine D | NBS | Pyrrole ring (C-12) | PIQ-12 (analog) | acs.org |

| Makaluvamine D | NBS | Tyramine (B21549) phenol | PIQ-11 (analog) | acs.org |

Rational Design and Synthesis of this compound Analogs and Derivatives

The significant biological activities associated with pyrroloiminoquinone alkaloids, including this compound, have driven considerable research into the rational design and synthesis of analogs and derivatives. This pursuit aims to elucidate structure-activity relationships (SARs), optimize pharmacological properties, and identify novel therapeutic candidates rsc.orgnih.govnih.gov.

Synthetic strategies for generating PIQ analogs often focus on systematically modifying key positions within the conserved pyrroloiminoquinone scaffold rsc.orgnih.gov. These modifications include:

N-methylation: Methylation of the pyrrole nitrogen or the imine nitrogen has been investigated as a means to modulate biological activity and cytotoxicity nih.govacs.org.

Halogenation: As detailed in Section 3.3, halogenation at various sites, such as the pyrrole ring or phenol moieties, serves to introduce structural variations and probe SARs acs.org.

Functional Group Interconversions: Synthetic routes employ transformations such as ammonolysis to incorporate amino groups or O-demethylation to generate o-quinones, thereby broadening the chemical space of PIQs chemrxiv.org.

Side Chain Modifications: Alterations like Δ3,4-desaturation and the alkylation of nitrogen atoms with specific side chains (e.g., phenylethyl groups) are also utilized in the creation of derivatives nih.gov.

The synthesis of analogs is frequently informed by comparative studies. For example, the observation that certain PIQ derivatives, such as o-quinones like damirone C and this compound, exhibit reduced antiprotozoal activity compared to other PIQ classes provides a rationale for designing analogs with distinct core structures or functionalizations acs.org. The successful synthesis of specific analogs, such as isobatzellines A and C, which demonstrate promising cytotoxic activities and reduced toxicity towards normal cells, highlights the importance of synthetic accessibility in rational design nih.gov. By systematically modifying molecular structures and evaluating the resulting biological effects, researchers can identify critical structural elements responsible for desired activities, thereby advancing the development of PIQ-based therapeutics rsc.orgnih.gov.

Biological Activity Profiles and Mechanistic Pathways

In Vitro Cytotoxic and Antiproliferative Activities

The cytotoxic and antiproliferative effects of Batzelline D and related compounds have been investigated against various mammalian cell lines.

While specific data for this compound against non-human mammalian cell lines such as mouse fibroblasts L929 or L1210 was not found in the reviewed literature, related compounds from the same marine sponge genera have shown activity. For instance, isobatzellines A-D, isolated from the sponge Batzella sp., demonstrated in vitro cytotoxicity against the murine P388 leukemia cell line with IC50 values ranging from 0.42 to 20 μM nih.govsemanticscholar.org.

This compound has exhibited in vitro cytotoxic activity against specific human cancer cell lines. Studies have reported its effects on HeLa cells, where this compound displayed an IC50 value of 3.89 µg/mL dntb.gov.ua.

Related compounds within the batzelline family and other pyrroloquinoline alkaloids have also shown significant cytotoxicity against various human cancer cell lines. For example, isobatzellines A, C, and D, along with secobatzelline A, exhibited cytotoxicity against pancreatic cancer cell lines (AsPC-1, BxPC3, and MIA PaCa2) with IC50 values below 10 μM nih.gov. These related compounds were noted to be more potent than the chemotherapy drug 5-fluorouracil (B62378) against these specific cell lines nih.gov. Additionally, Batzelline A and secobatzelline B were described as less active members of the family, inducing minimal cytotoxicity in the assays studied nih.gov.

Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds Against Human Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value | Reference |

| This compound | HeLa | 3.89 µg/mL | dntb.gov.ua |

| Isobatzelline A | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | < 10 µM | nih.gov |

| Isobatzelline C | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | < 10 µM | nih.gov |

| Isothis compound | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | < 10 µM | nih.gov |

| Secobatzelline A | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | < 10 µM | nih.gov |

Antiprotozoal Efficacy

The pyrroloiminoquinone (PIQ) alkaloid class, which includes batzellines, has been investigated for its efficacy against protozoan parasites.

Compounds belonging to the pyrroloiminoquinone class have demonstrated potent antimalarial activity against Plasmodium falciparum, with reported IC50 values in the sub-50 nM range acs.orgescholarship.orgresearchgate.net. However, this compound itself has been described as a poorly active antiprotozoal agent, exhibiting virtually no therapeutic index in early evaluations acs.org.

Research has shown that certain pyrroloiminoquinones possess potent antibabesial activity against Babesia divergens, with some compounds exhibiting IC50 values as low as 2–4 nM acs.orgescholarship.org. Similar to its antimalarial activity, this compound has been characterized as poorly active against protozoal parasites, including Babesia species, with a negligible therapeutic index acs.org.

Table 2: Antiprotozoal Activity of this compound and Related Compounds

| Compound Name | Target Organism | Activity Type | Value | Reference |

| This compound | Plasmodium falciparum | Antimalarial | Poorly active / virtually no TI | acs.org |

| This compound | Babesia divergens | Antibabesial | Poorly active / virtually no TI | acs.org |

| Related Pyrroloiminoquinones | Plasmodium falciparum | Antimalarial | Potent (sub-50 nM IC50) | acs.orgescholarship.org |

| Related Pyrroloiminoquinones | Babesia divergens | Antibabesial | Potent (2–4 nM IC50) | acs.orgescholarship.org |

Antimicrobial and Antiviral Properties

This compound exhibits antimicrobial properties and has shown potential in antiviral applications.

Antimicrobial Properties: this compound has demonstrated moderate activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 μg/mL nih.gov. Notably, non-natural stereoisomers of this compound have shown greater activity compared to the racemic natural product or its natural enantiomeric series nih.gov. Related compounds, such as isobatzellines A-D, have also displayed moderate antifungal activity against Candida albicans, with IC50 values ranging from 3.1 to 50 μM nih.gov.

Antiviral Properties: this compound has shown potential in inhibiting the replication of viruses ontosight.ai. While specific viral targets and detailed mechanisms for this compound are still under investigation, related compounds within the batzelline family, such as secobatzelline B, have also been associated with antiviral activities tandfonline.com.

Antibacterial Spectrum

While this compound and its related compounds are noted for their antimicrobial properties, specific details regarding its antibacterial spectrum and efficacy against various bacterial species are not extensively detailed in the reviewed literature ontosight.ai. The compound family generally exhibits activity against certain bacteria, but comprehensive studies delineating its precise spectrum of activity and minimum inhibitory concentrations (MICs) against a broad range of bacterial pathogens are limited.

Antifungal Activity (e.g., Candida albicans)

This compound has demonstrated antifungal activity, notably against the pathogenic yeast Candida albicans ontosight.ainih.govresearchgate.net. Studies have documented its efficacy in inhibiting the growth of C. albicans strains, including those that exhibit resistance to conventional antifungal agents. For instance, this compound has shown varying levels of inhibition against different C. albicans isolates.

| Candida albicans Strain | Minimum Inhibitory Concentration (MIC) |

| AD/CaCDR1 | 25 µM |

| AD/CaCDR2 | 50 µM |

| Clinical isolate 95-142 | 6.25 µM |

These findings suggest this compound's potential as an antifungal agent, possibly by interfering with key cellular processes in fungi nih.gov.

Antiviral Mechanisms (e.g., Inhibition of HIV-1 Envelope-Mediated Cell Fusion)

This compound and other batzellines have been identified as compounds capable of inhibiting the replication and propagation of viruses, including Human Immunodeficiency Virus type 1 (HIV-1) core.ac.ukresearchgate.netnih.govnih.gov. Specifically, research indicates that these compounds can interfere with HIV-1 envelope-mediated cell-cell fusion researchgate.netnih.gov. The crude extracts from sponges containing batzellines have shown inhibitory effects on this process, leading to the isolation and study of pure compounds like this compound for their antiviral potential nih.gov. While the precise molecular targets for this antiviral activity are still under investigation, some studies suggest that the observed inhibition profile might be related to interactions with DNA-modifying enzymes, similar to other pyrroloquinoline compounds nih.gov.

Elucidation of Molecular Mechanisms of Action

The cytotoxic and biological activities of this compound and its related compounds are attributed to several proposed molecular mechanisms, primarily involving interactions with DNA and cellular machinery.

DNA Intercalation Hypothesis

A significant proposed mechanism for the cytotoxic effects of batzellines is their ability to intercalate into DNA mdpi.comnih.gov. The planar, fused ring structure of the pyrroloquinoline skeleton is consistent with the structural requirements for DNA intercalation, where a molecule inserts itself between DNA base pairs mdpi.comnih.gov. This intercalation can disrupt DNA replication, transcription, and other vital DNA-dependent cellular processes, leading to cell cycle arrest and ultimately cell death mdpi.comnih.gov. Studies suggest that the potency of certain batzellines against cancer cell lines is correlated with their ability to intercalate into DNA nih.gov.

Topoisomerase Inhibition (e.g., Topoisomerase I and II)

Topoisomerase enzymes, particularly Topoisomerase II, play a crucial role in DNA replication and maintenance by managing DNA supercoiling. Inhibition of these enzymes can lead to DNA damage and cell cycle arrest mdpi.comnih.gov. The batzelline family has been associated with Topoisomerase II inhibition as a potential mechanism of action contributing to their cytotoxicity mdpi.comnih.govnih.gov. While specific quantitative data for this compound's direct inhibition of Topoisomerase II is not comprehensively detailed in all reviewed studies, its structural similarity to other pyrroloquinolines that inhibit these enzymes, and the general cytotoxic mechanisms proposed for the batzelline family, suggest a potential role nih.govnih.gov. Some batzellines, such as Isobatzelline E and Batzelline B, have shown significant inhibition of Topoisomerase II activity, whereas others, like Isobatzellines A, C, and D, exhibit higher cytotoxicity despite lower direct Topoisomerase II inhibition, potentially due to a stronger DNA intercalation effect mdpi.comnih.gov.

Enzyme Inhibition

The investigation into this compound's capacity to inhibit specific enzymes is an active area of research, with early findings pointing towards its interaction with key cellular regulators.

Indoleamine 2,3-dioxygenase (IDO1): Direct evidence specifically detailing this compound's inhibition of Indoleamine 2,3-dioxygenase (IDO1) is not extensively documented within the provided search results. However, related pyrroloiminoquinone alkaloids, a class to which batzellines belong, have been evaluated for their inhibitory activity against enzymes like IDO1 and TDO acs.org. This suggests a potential for this compound or its analogues to modulate tryptophan metabolism, a pathway implicated in immune suppression within the tumor microenvironment mdpi.com. Further studies would be required to confirm and quantify any such inhibitory effects of this compound on IDO1.

MDM2 Oncoprotein: this compound, as a member of the batzelline family, has been indicated to inhibit the MDM2 oncoprotein's auto-ubiquitination d-nb.info. The MDM2 oncoprotein plays a critical role in cancer by acting as a negative regulator of the tumor suppressor protein p53 proteopedia.orgsemanticscholar.orgpensoft.net. MDM2 targets p53 for degradation and inhibits its transcriptional activity, thereby promoting cell survival and proliferation, which are hallmarks of cancer proteopedia.orgsemanticscholar.orgpensoft.net. By inhibiting MDM2 auto-ubiquitination, this compound may interfere with MDM2's function, potentially leading to the stabilization and activation of p53, and consequently, the suppression of tumor growth d-nb.infopensoft.net. However, specific quantitative data, such as IC50 values for this compound's inhibition of MDM2, were not available in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Core Pyrroloquinoline Skeleton Modifications on Biological Activity

The tricyclic pyrrolo[4,3,2-de]quinoline core is the defining structural feature of the batzelline, makaluvamine, and damirone alkaloids and is considered essential for their biological activity. nih.govsemanticscholar.org This planar, aromatic system is capable of intercalating into DNA, a mechanism that contributes to the topoisomerase II inhibitory activity observed for many members of this class. nih.gov

Studies comparing pyrroloiminoquinones with related compounds that lack the complete tricyclic core have demonstrated a significant decrease in cytotoxicity, highlighting the importance of the intact skeleton. semanticscholar.org Modifications that alter the planarity or the electron distribution of this core system can lead to a substantial loss of activity. For example, the level of unsaturation within the core ring system has been shown to directly influence potency and differential cytotoxicity. researchgate.net The iminoquinone moiety is a key element, acting as a Michael acceptor and participating in redox cycling, which can generate reactive oxygen species and contribute to cellular damage. The inherent reactivity of this core structure is believed to be a primary driver of its potent cytotoxic effects against various cancer cell lines. researchgate.net The structure of the batzellines is predictive of their ability to intercalate into DNA, which is a key factor in their mechanism of action. nih.gov

Influence of Peripheral Substituents (e.g., Halogenation, N-Methylation, Aromatic Substituents) on Efficacy and Selectivity

While the pyrroloiminoquinone core provides the fundamental framework for biological activity, the nature and position of peripheral substituents are crucial for modulating potency, selectivity, and even the specific mechanism of action.

Halogenation: The presence of a chlorine atom, as seen in some isobatzellines, can significantly impact cytotoxicity. semanticscholar.org For instance, isobatzelline C, which is chlorinated at the C-6 position, demonstrates potent cytotoxic effects. This substitution can alter the electronic properties of the core and may enhance the compound's ability to interact with biological targets or affect its cellular uptake and distribution.

N-Methylation: Methylation at the nitrogen atoms of the pyrrole (B145914) or quinoline (B57606) moieties can have a variable impact on activity. In the closely related makaluvamines, a comparative study showed that a non-substituted nitrogen on the pyrrole ring resulted in more potent antioxidant activity compared to an N-methylated analog. nih.gov This suggests that the hydrogen-bonding capability of the N-H group may be important for certain biological interactions.

Aromatic and Other Substituents: The substituents attached to the core structure significantly influence the efficacy and selectivity of these compounds. The batzeline family showcases a variety of substitutions that fine-tune their activity. For example, Isobatzellines A, C, and D, along with Secobatzelline A, exhibit strong and selective cytotoxicity against pancreatic cancer cell lines compared to normal cell lines. nih.gov In contrast, Batzelline A and Secobatzelline B are the least active members of the family in the same assays. nih.gov This indicates that the specific nature of the side chains and other functional groups plays a critical role in determining the therapeutic potential.

The following table summarizes the cytotoxic activity (IC₅₀) of various batzelline compounds against a panel of human pancreatic cancer cell lines, illustrating the impact of different substitution patterns.

| Compound | AsPC-1 IC₅₀ (μM) | Panc-1 IC₅₀ (μM) | BxPC-3 IC₅₀ (μM) | MIA PaCa-2 IC₅₀ (μM) |

|---|---|---|---|---|

| Isobatzelline A | 1.3 | 1.5 | 1.6 | 1.5 |

| Isobatzelline C | 1.4 | 2.5 | 1.5 | 1.4 |

| Isobatzelline D | 1.2 | 1.7 | 1.5 | 1.3 |

| Secobatzelline A | 1.2 | 1.9 | 1.4 | 1.3 |

| Batzelline A | >25 | >25 | >25 | >25 |

| Secobatzelline B | >25 | >25 | >25 | >25 |

Data sourced from reference nih.gov.

Comparative SAR Analysis Across Pyrroloiminoquinone Subclasses (e.g., Batzellines vs. Makaluvamines, Damirones)

Batzellines, makaluvamines, and damirones all share the same fundamental pyrrolo[4,3,2-de]quinoline core but differ in their substitution patterns and oxidation state of the quinone ring. nih.govsemanticscholar.org These structural variations lead to differences in their biological activity profiles.

Batzellines vs. Makaluvamines: The makaluvamines are characterized by a tyramine (B21549) or similar aromatic side chain, which is often crucial for their activity. nih.gov Structure-activity relationship studies have highlighted the importance of a lipophilic side chain for growth inhibitory activity. researchgate.net While both batzellines and makaluvamines are potent cytotoxic agents and topoisomerase II inhibitors, the specific side chains can influence their potency and spectrum of activity against different cancer cell lines. nih.govresearchgate.net For example, the presence of a p-hydroxystyryl unit in certain makaluvamines was found to be important for their antioxidant and scavenging activity, a property that may differ from that of the batzellines depending on their respective substituents. nih.gov

Damirones: The damirones are ortho-quinone analogs of the para-quinone makaluvamines and batzellines. nih.govsemanticscholar.org This difference in the quinone structure significantly alters the electronic properties and reactivity of the molecule. Damirones generally exhibit greatly decreased cytotoxicity compared to their para-quinone counterparts like the makaluvamines. semanticscholar.org This suggests that the para-quinone (iminoquinone) arrangement is a more effective pharmacophore for potent anticancer activity, likely due to its optimal geometry for DNA intercalation and its redox properties.

Biosynthetic Considerations

Proposed Pathways for Pyrroloiminoquinone Formation in Marine Sponges

The formation of the pyrroloiminoquinone core in marine sponges is generally thought to begin with the amino acid tryptophan nih.govacs.orgmdpi.commdpi.com. Proposed pathways suggest that tryptophan undergoes decarboxylation, followed by a series of oxidation and condensation steps to form a precursor, often referred to as a "proto"-makaluvamine mdpi.commdpi.com. From this intermediate, further oxidation or amination can lead to pyrrolo-ortho-quinones or unbranched makaluvamines mdpi.com. The precise sequence of these reactions, including cyclization and the introduction of various substituents, is complex and can vary, leading to the diverse structures observed within the pyrroloiminoquinone family, such as makaluvamines, tsitsikammamines, and discorhabdins mdpi.comnih.govresearchgate.net.

Recent studies investigating the biosynthetic gene clusters (BGCs) for ammosamides, which are related pyrroloiminoquinones, have revealed that the initial step involves the attachment of tryptophan to a scaffold peptide, catalyzed by a PEptide Aminoacyl-tRNA Ligase (PEARL) nih.govacs.org. The indole (B1671886) ring of tryptophan is subsequently oxidized to a hydroxyquinone nih.govacs.org. However, these studies have also indicated that the pathways are more complex than previously hypothesized, with amino groups being incorporated from multiple sources, including glycine (B1666218), asparagine, and leucine (B10760876), often in a tRNA-dependent manner nih.govacs.org.

Enzymatic Transformations and Biogenetic Precursors (e.g., Tryptophan/Tryptamine (B22526) Oxidation)

Tryptophan is a well-established biogenetic precursor for the pyrroloiminoquinone skeleton nih.govacs.orgmdpi.commdpi.com. The initial enzymatic transformation likely involves the oxidation of the tryptophan indole ring. For instance, in the biosynthesis of ammosamides, a PEARL ligase attaches tryptophan to a peptide, and an enzyme then oxidizes the indole to a hydroxyquinone nih.govacs.org. While direct evidence for Batzelline D specifically, the oxidation of tryptophan or its derivative tryptamine is a critical step in forming the quinone moiety characteristic of these compounds mdpi.com.

Further enzymatic transformations are crucial for building the complex fused ring system. Studies on related compounds suggest the involvement of various enzymes, including oxidases and ligases, in incorporating additional amino acids like glycine, asparagine, and leucine into the growing molecule nih.govacs.org. For example, an FAD-dependent putative glycine oxidase (Amm14) has been shown to be required for incorporating nitrogens from glycine and leucine, while a quinone reductase is involved in asparagine incorporation nih.govacs.org. The precise enzymes responsible for the specific chlorination and quinone formation in this compound remain subjects of active investigation.

Role of Biohalogenation Processes in Natural Product Diversity

Biohalogenation, the enzymatic incorporation of halogen atoms (such as chlorine, bromine, or iodine) into organic molecules, plays a significant role in expanding the structural diversity and biological activity of natural products, particularly those derived from marine organisms nih.govresearchgate.netrsc.orgresearchgate.net. Marine environments are rich in halides, and many marine organisms have evolved specialized halogenating enzymes, such as haloperoxidases (HPOs) and halogenases, to introduce halogens into their secondary metabolites nih.govresearchgate.net.

For pyrroloiminoquinones, halogenation, particularly chlorination and bromination, is a common feature that often enhances their cytotoxic and other biological activities mdpi.commdpi.comresearchgate.net. This compound itself contains a chlorine atom at the 6-position, indicating that a chlorination step is integral to its biosynthesis ontosight.aijst.go.jp. While the specific enzymes responsible for chlorinating the pyrroloiminoquinone core are not definitively identified, it is understood that such processes contribute to the unique chemical profiles and pharmacological potential of these marine natural products mdpi.commdpi.com. Halogenation can influence a molecule's lipophilicity, electronic properties, and reactivity, thereby modulating its interaction with biological targets researchgate.net.

Compound List

this compound

Makaluvamines

Ammosamides

Discorhabdins

Tsitsikammamines

Pyrroloquinolines

Damirones

Lymphostins

Mycenarubins

Mycenaflavins

Haematopodins

Sanguinones

Pelianthinarubins

Veiutamine

Prianosins

Wakayins

Secobatzellines

Isobatzellines

Tryptophan

Tryptamine

Glycine

Asparagine

Leucine

Phenylalanine

Theoretical and Computational Approaches

Quantum Mechanical Calculations on Molecular Properties and Interactions

Quantum mechanical (QM) calculations have been utilized to explore the intrinsic properties of Batzelline D and its interactions with other species. These calculations provide insights into its electronic structure, stability, and reactivity. Specifically, studies have investigated intramolecular interactions, electron affinities (EA), and reduction potentials (E°) of this compound researchgate.netresearchgate.net.

Research has shown that this compound, along with other pyrroloquinoline alkaloids (PQAs) like damirone A/C and makaluvamine O, exhibits specific electronic properties when complexed with cations such as magnesium and guanidinium (B1211019). These complexation studies, performed using QM calculations in both gas and solution phases, analyze ionic and hydrogen bond interactions researchgate.netresearchgate.net. The findings indicate that electrostatic interactions are a significant stabilizing component in these complexes researchgate.netresearchgate.net. Furthermore, the electron affinities (EA) of this compound were found to be positive in both gas and solution phases, with values increasing with higher dielectric constants of the solvent researchgate.netresearchgate.net. Upon complexation with guanidinium and magnesium cations, this compound showed an increase in EA values and a decrease in reduction potential (E°) values, with these changes being more pronounced for electron-rich compounds researchgate.netresearchgate.net. This compound was identified as one of the least stable complexes among the studied pyrroloquinoline alkaloids researchgate.netresearchgate.net.

Table 1: Summary of Quantum Mechanical Calculation Findings for this compound Complexation

| Property/Interaction | Observation for this compound | Notes |

| Stabilizing Component | Electrostatic interaction is most important | Based on LMO-EDA analysis researchgate.netresearchgate.net |

| Electron Affinity (EA) | Positive in gas and solution | Increases with dielectric constant of solvent researchgate.netresearchgate.net |

| Reduction Potential (E°) | Decreases upon cation complexation | Higher change for electron-rich compounds researchgate.netresearchgate.net |

| Cation Complexation | Least stable complex among studied PQAs | With Mg²⁺ and guanidinium cations researchgate.netresearchgate.net |

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are powerful computational tools used to identify potential biological targets and drug candidates. This compound has been included in virtual screening studies targeting the CCR5 receptor, which is a co-receptor for M-tropic HIV-1 strains and plays a role in viral entry nih.govbioinformation.netnih.govmdpi.commdpi.com.

In one study, this compound was among 122 marine-derived compounds screened against a homology model of human CCR5 using the GOLD docking software nih.govbioinformation.netnih.gov. The study aimed to identify potential inhibitors for HIV-1 entry by targeting CCR5. This compound achieved a GOLD score of 44.3852, placing it among the top four identified potential inhibitors, alongside Lamivudine, Acyclovir, and Thioacetamide nih.govbioinformation.netnih.gov. These compounds were predicted to form hydrogen bonding and non-bonded interactions with CCR5, suggesting their potential as drug candidates for M-tropic HIV-1, though further pharmacological studies were recommended for confirmation nih.govbioinformation.netnih.gov.

Table 2: Virtual Screening Results of this compound Against CCR5

| Compound | GOLD Score | Potential Role | Notes |

| Lamivudine | 45.0218 | Inhibitor | Top-ranked compound nih.govbioinformation.netnih.gov |

| This compound | 44.3852 | Inhibitor | Identified as a potential inhibitor for CCR5 nih.govbioinformation.netnih.gov |

| Acyclovir | 43.1362 | Inhibitor | Identified as a potential inhibitor for CCR5 nih.govbioinformation.netnih.gov |

| Thioacetamide | 42.7412 | Inhibitor | Identified as a potential inhibitor for CCR5 nih.govbioinformation.netnih.gov |

Computational Modeling of Reaction Mechanisms and Stereoselectivity in Synthesis

Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions and predicting stereoselectivity during the synthesis of complex molecules like this compound. While specific detailed computational studies on the reaction mechanisms and stereoselectivity for this compound's synthesis are not extensively detailed in the provided search results, general principles of computational organic chemistry apply. Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are commonly used to investigate reaction pathways, transition states, and the factors influencing stereochemical outcomes numberanalytics.comrsc.org.

The synthesis of this compound involves complex pyrroloquinoline alkaloid frameworks researchgate.netacs.orgchemrxiv.orgacs.org. For instance, total syntheses have employed strategies like benzyne-mediated cyclization–functionalization reactions researchgate.net, and biomimetic approaches involving intramolecular Michael addition followed by selective halogenation researchgate.net. Understanding the stereochemical control in forming the fused ring systems and introducing specific substituents, such as halogens, is vital. Computational modeling can predict the energy barriers for different reaction pathways and identify transition states that lead to specific stereoisomers, thereby guiding synthetic chemists in optimizing reaction conditions for desired stereoselectivity numberanalytics.comrsc.orgchemrxiv.org. For example, studies on similar photochemical reactions have used non-adiabatic molecular dynamics simulations combined with quantum mechanical calculations to understand stereoselective bond breaking and formation chemrxiv.org.

Table 3: General Computational Approaches in Organic Synthesis Relevant to this compound

| Computational Approach | Application in Synthesis | Relevance to this compound |

| Quantum Mechanics (QM) | Mechanism elucidation, transition state identification, energy calculations | Understanding complex cyclization and functionalization steps researchgate.netresearchgate.netnumberanalytics.comrsc.org |

| Molecular Dynamics (MD) | Studying reaction dynamics, conformational analysis | Analyzing reaction pathways and intermediate stability mdpi.commdpi.comnumberanalytics.comrsc.org |

| DFT Calculations | Predicting reaction energetics, regioselectivity, and stereoselectivity | Optimizing synthetic routes for complex fused ring systems numberanalytics.comrsc.org |

| Virtual Screening | Identifying potential synthetic precursors or catalysts | Not directly applied to this compound synthesis mechanism but relevant for broader chemical space exploration |

Compound Name List:

this compound

Batzelline C

Damirone A

Damirone C

Makaluvamine O

Makaluvone

Isobatzelline C

Lamivudine

Acyclovir

Thioacetamide

Discorhabdin B

Discorhabdin V

Aleutianamine

Mycenarubin A

Sanguinolentaquinone

Mycenaflavin B

Tsitsikammamine A

Makaluvamine A

Makaluvamine D

Makaluvamine G

Makaluvamine H

Makaluvamine I

Makaluvamine J

Makaluvamine K

Makaluvamine L

Makaluvamine M

Makaluvamine N

Makaluvamine P

Maraviroc

Preclinical Research Directions and Therapeutic Potential

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies are essential for evaluating the therapeutic potential of compounds by assessing their efficacy in disease models that mimic human conditions eddc.sgbiotechfarm.co.il. While direct in vivo antitumor data for Batzelline D is not extensively reported, studies on closely related pyrroloiminoquinones provide insights into the potential of this chemical scaffold.

Related PIQs, such as discorhabdins and synthetic makaluvamine analogs like FBA-TPQ, have demonstrated significant antitumor activity in various mouse xenograft models. For instance, makaluvamine A and C were shown to reduce tumor mass in human ovarian carcinoma OVCAR3 xenografts in Balb/c nu/nu athymic mice mdpi.com. (+)-Discorhabdin B has shown some tumor reduction, and (+)-discorhabdin D has exhibited significant in vivo anti-tumor efficacy semanticscholar.org. More recently, the synthetic makaluvamine analog FBA-TPQ demonstrated potent activity against pancreatic cancer xenografts, with treatments of 5 mg/kg/day and 10 mg/kg/day resulting in 77.8% and 90.1% inhibition of tumor growth, respectively, in Panc-1 xenograft models mdpi.com.

In the realm of antiprotozoal activity, PIQs have been investigated for their effects against parasites such as Plasmodium falciparum and Babesia species semanticscholar.orgmdpi.com. While some discorhabdins have shown promising antiprotozoal activity, with (-)-discorhabdin L exhibiting an IC50 value of 0.03 µM against P. falciparum (K1 strain) mdpi.com, this compound has been specifically noted as poorly active against protozoan parasites and demonstrating virtually no therapeutic index acs.orgnih.gov. This suggests that while the PIQ scaffold can yield potent antiprotozoal agents, structural modifications are critical for achieving efficacy and selectivity.

| Compound/Model | Activity Type | Efficacy Metric | Result | Reference |

| FBA-TPQ / Panc-1 Xenograft | Antitumor | Tumor Growth Inhibition | 77.8% (5 mg/kg/day), 90.1% (10 mg/kg/day) | mdpi.com |

| Makaluvamine A & C / OVCAR3 Xenograft | Antitumor | Tumor mass reduction | Demonstrated reduction | mdpi.com |

| (+)-Discorhabdin B / Xenograft Model | Antitumor | Tumor reduction | Effected some tumor reduction | semanticscholar.org |

| (+)-Discorhabdin D / Xenograft Model | Antitumor | In vivo anti-tumor efficacy | Significant efficacy | semanticscholar.org |

| (-)-Discorhabdin L / P. falciparum | Antiprotozoal | IC50 value | 0.03 µM | mdpi.com |

| This compound / Protozoan Parasites | Antiprotozoal | Activity / Therapeutic Index (TI) | Poorly active, virtually no TI | acs.orgnih.gov |

Pharmacokinetic Investigations in Preclinical Models

Understanding the pharmacokinetic profile of a compound is crucial for its preclinical and clinical development, as it informs absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence efficacy and potential toxicity eddc.sguab.edu. Pharmacokinetic studies have been conducted on synthetic analogs related to the PIQ class, such as BA-TPQ and FBA-TPQ.

Q & A

Q. Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Impact on Yield/Purity | Validation Method |

|---|---|---|

| Reaction pH | Ring cyclization | In-situ NMR monitoring |

| Catalyst loading | Regioselectivity | TLC/HPLC comparison |

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

Use a combination of:

- NMR spectroscopy (1D/2D experiments like COSY, NOESY) to assign proton environments and spatial relationships.

- X-ray crystallography for absolute stereochemistry confirmation.

- Computational methods (DFT calculations) to correlate experimental and theoretical NMR shifts .

Note: For novel derivatives, compare spectral data with known analogs and deposit crystallographic data in public repositories (e.g., CCDC) .

Advanced: What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from:

- Assay variability (e.g., cell line differences, incubation times).

- Sample purity (e.g., undetected impurities in natural extracts).

Methodological solutions:

Q. Table 2: Common Bioactivity Discrepancies and Resolutions

| Discrepancy | Likely Cause | Resolution Strategy |

|---|---|---|

| Variable IC50 values | Cell passage number | Use low-passage cells |

| Inconsistent selectivity | Assay interference | Counter-screening assays |

Advanced: How can researchers design mechanistic studies to elucidate this compound’s molecular targets?

Answer:

Employ a multi-modal approach:

Chemoproteomics: Use clickable probes or photoaffinity labeling to identify binding partners .

Gene knockout/knockdown: CRISPR-Cas9 libraries to assess phenotype rescue.

Molecular docking: Predict target interactions using high-resolution protein structures (e.g., PDB entries) .

Key considerations:

- Include negative controls (e.g., structurally similar inactive analogs).

- Validate findings with orthogonal techniques (e.g., SPR for binding affinity) .

Basic: What ethical guidelines apply to in vivo studies involving this compound?

Answer:

- Follow institutional animal care protocols (IACUC approval).

- Justify sample sizes using power analysis to minimize unnecessary animal use .

- Report adverse events transparently (e.g., toxicity thresholds in supplementary files) .

Advanced: How should researchers optimize this compound’s pharmacokinetic properties for preclinical development?

Answer:

Focus on:

Q. Table 3: Key ADME Parameters and Optimization Techniques

| Parameter | Ideal Range | Method |

|---|---|---|

| LogP | 2–4 | Substituent addition/removal |

| Plasma half-life | >4 hours | Prodrug strategies |

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Answer:

- Use nonlinear regression (e.g., sigmoidal curve fitting) for IC50/EC50 calculations.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to avoid overinterpretation .

Advanced: How can computational models predict this compound’s off-target effects?

Answer:

- Use pharmacophore modeling to screen against databases like ChEMBL.

- Perform machine learning (e.g., random forests) on toxicity datasets.

- Validate predictions with high-throughput kinase profiling .

Basic: What are the best practices for reporting this compound’s spectral data in publications?

Answer:

- Include raw NMR/Fourier transform data in supplementary materials.

- Annotate spectra with peak assignments and coupling constants .

- Deposit crystallographic data in public repositories (CCDC/PDB) with deposition IDs .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

- Assess bioavailability (e.g., plasma concentration vs. in vitro IC50).

- Evaluate tissue penetration using imaging (e.g., MALDI-TOF).

- Model pharmacokinetic/pharmacodynamic (PK/PD) relationships to bridge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.